molecular formula C17H12ClNO2 B1362129 2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid CAS No. 350997-46-5

2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid

Cat. No.: B1362129
CAS No.: 350997-46-5
M. Wt: 297.7 g/mol
InChI Key: CDRUOLULNFZWLV-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid (CAS 350997-46-5) is a high-purity quinoline derivative of significant interest in chemical and pharmaceutical research. The compound features a sophisticated molecular architecture with the formula C17H12ClNO2 and a molecular weight of 297.74 g/mol . Its structure consists of a quinoline backbone substituted at the 2-position with a 3-chlorophenyl group, a methyl group at the 3-position, and a carboxylic acid moiety at the 4-position . This specific arrangement of functional groups contributes to its unique structural properties and chemical behavior, making it a valuable intermediate and scaffold. Spectroscopic analyses provide comprehensive identification data. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, with a characteristic singlet for the carboxylic acid proton and specific signals for the aromatic protons of the quinoline and chlorophenyl rings . Fourier Transform Infrared (FTIR) spectroscopy reveals diagnostic absorption bands, including a carbonyl stretch typical for aromatic carboxylic acids and a broad hydroxyl stretch . The compound is for Research Use Only and is strictly not intended for diagnostic or therapeutic applications . It requires careful handling, as it may cause skin and eye irritation and specific target organ toxicity upon prolonged exposure . For safety, it should be stored sealed in a dry environment at 2-8°C . Researchers can utilize this compound as a key building block in heterocyclic chemistry, medicinal chemistry for the synthesis and exploration of novel bioactive molecules, and in materials science research.

Properties

IUPAC Name

2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c1-10-15(17(20)21)13-7-2-3-8-14(13)19-16(10)11-5-4-6-12(18)9-11/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRUOLULNFZWLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358021
Record name 2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350997-46-5
Record name 2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 350997-46-5
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene can yield the desired quinoline derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring or the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce new functional groups at specific positions on the aromatic rings.

Scientific Research Applications

2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate its interactions with biological macromolecules.

    Industry: It may be used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a biochemical pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural analogs and their distinguishing features:

Compound Name Substituents on Quinoline Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid 3-ClPh (C2), 3-Me (C3), 4-COOH (C4) C₁₇H₁₂ClNO₂ 301.74 350997-46-5 Reference compound
2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid 4-ClPh (C2), 3-Me (C3), 4-COOH (C4) C₁₇H₁₂ClNO₂ 301.74 43071-47-2 Chlorine at para-position on phenyl
6-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid 3-ClPh (C2), 3-Me (C3), 6-Cl (C6), 4-COOH (C4) C₁₇H₁₁Cl₂NO₂ 332.18 886361-68-8 Additional Cl at C6 increases lipophilicity
8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid 3-ClPh (C2), 3-Me (C3), 8-Cl (C8), 4-COOH (C4) C₁₇H₁₁Cl₂NO₂ 332.18 862677-10-9 Additional Cl at C8 alters steric effects
2-[5-(3-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid Furan-2-yl (C2), 6-Me (C6), 4-COOH (C4) C₂₁H₁₄ClNO₃ 363.79 634177-82-5 Furan substituent introduces heterocyclic diversity
Key Observations:

Substituent Position : The position of chlorine on the phenyl ring (meta vs. para) influences electronic effects. Para-chlorophenyl analogs (e.g., CAS 43071-47-2) may exhibit altered solubility and binding affinities compared to the meta-substituted target compound .

Heterocyclic Modifications : Replacement of the phenyl group with a furan ring (CAS 634177-82-5) introduces a polar oxygen atom, which could modulate pharmacokinetic properties .

Biological Activity

2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on various research studies.

  • Molecular Formula : C17H12ClNO2
  • Molecular Weight : 299.74 g/mol
  • CAS Number : 350997-46-5

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : It has shown promise in inhibiting the growth of various cancer cell lines, particularly breast cancer (MCF-7) and lung cancer (H460) cells.
  • Antibacterial Properties : The compound has demonstrated effectiveness against multiple bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, although further investigation is required.

The compound's mechanism of action is believed to involve:

  • Enzyme Inhibition : It may act as an enzyme inhibitor by binding to specific target sites within cancerous cells, thereby disrupting their metabolic processes.
  • Induction of Apoptosis : Studies have indicated that treatment with this compound can lead to increased apoptosis in cancer cells, particularly through the activation of intrinsic apoptotic pathways.

Anticancer Studies

A study conducted on various quinoline derivatives, including this compound, revealed significant cytotoxic effects on MCF-7 and H460 cell lines. The results showed:

  • IC50 Values : The compound exhibited an IC50 value of approximately 168.78 µM against MCF-7 cells, indicating its potency in inhibiting cell proliferation.
Cell LineIC50 (µM)
MCF-7168.78
H460257.87

The study utilized flow cytometry to analyze the cell cycle distribution and found that treatment with the compound led to a notable arrest at the G1 phase, suggesting interference with DNA replication processes.

Antibacterial Activity

The antibacterial efficacy of this compound was evaluated against several bacterial strains using disc diffusion methods. The findings are summarized in the table below:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15.5
Escherichia coli14.0
Pseudomonas aeruginosa13.5

This data indicates a promising antibacterial profile, which could be further explored for therapeutic applications against resistant bacterial infections.

Case Studies and Applications

  • Breast Cancer Treatment : A case study highlighted the use of this compound in combination therapies for breast cancer, demonstrating enhanced efficacy when paired with traditional chemotherapeutic agents.
  • Antimicrobial Development : Another study focused on synthesizing derivatives of this compound to improve its antibacterial properties, showcasing its potential as a lead compound in drug development.

Q & A

Q. What are the standard synthetic routes for 2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid, and how are yields optimized?

The compound is synthesized via multi-step reactions, typically starting with cyclization of precursors like 2-aminobenzophenone derivatives with ethyl 4-chloroacetoacetate in the presence of ceric ammonium nitrate (CAN) as a catalyst. Optimization involves adjusting reaction temperature, solvent polarity (e.g., methanol or acetonitrile), and stoichiometric ratios. Post-synthesis purification via silica gel chromatography (petroleum ether/EtOAc gradients) and recrystallization from ethanol improves purity. Yields exceeding 80% are achievable with rigorous control of reaction time and catalyst loading .

Q. Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?

Key methods include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and quinoline ring structure.
  • Mass spectrometry (ESI-MS) for molecular weight validation (e.g., [M+H]⁺ = 358.17 observed in amide derivatives).
  • HPLC (>97% purity thresholds) to assess batch consistency.
  • X-ray crystallography (when single crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated in related quinoline-carboxylic acid derivatives .

Q. What in vitro assays are recommended for initial evaluation of its biological activity?

Standard assays include:

  • Anticancer activity : MTT assays against MCF-7 (breast) and H460 (lung) cancer cell lines, with IC₅₀ values calculated using dose-response curves .
  • Antibacterial screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting minimum inhibitory concentrations (MICs) .
  • Anti-inflammatory potential : COX-2 inhibition assays or TNF-α suppression in macrophage models.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?

SAR strategies involve systematic modifications:

  • Substituent variation : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects.
  • Scaffold hybridization : Fuse the quinoline core with heterocycles (e.g., oxepino-quinolinones) to improve target binding, as seen in derivatives with enhanced anticancer activity .
  • Amide/ester derivatives : Coupling the carboxylic acid with fluorinated or tert-butyl-substituted amines to enhance membrane permeability .

Q. What mechanistic approaches are used to elucidate its interaction with molecular targets?

Advanced methods include:

  • Molecular docking : Simulate binding to enzyme active sites (e.g., topoisomerase II or bacterial gyrase) using software like AutoDock, validated by correlation with experimental IC₅₀ values .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with purified proteins.
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by measuring protein stabilization upon ligand binding .

Q. How can contradictory bioactivity data between studies be resolved methodologically?

Discrepancies often arise from assay variability. Mitigation strategies include:

  • Standardized protocols : Adhere to CLSI guidelines for antimicrobial testing or NIH/NCATS recommendations for cytotoxicity assays.
  • Orthogonal validation : Confirm anticancer activity via dual methods (e.g., MTT and clonogenic assays).
  • Batch consistency checks : Use HPLC-MS to rule out degradation or impurities (>95% purity required) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Approaches include:

  • Prodrug synthesis : Convert the carboxylic acid to ester prodrugs (e.g., ethyl esters) for improved oral absorption.
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to enhance aqueous dispersion and tumor targeting .
  • Co-crystallization : With co-formers like L-arginine to enhance dissolution rates .

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